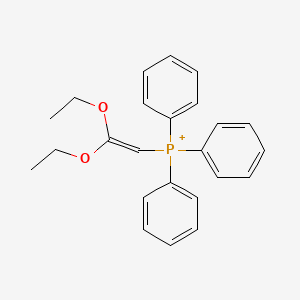
Phosphonium, (2,2-diethoxyethenyl)triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, (2,2-diethoxyethenyl)triphenyl-, is a compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. In this case, the phosphorus atom is bonded to three phenyl groups and one (2,2-diethoxyethenyl) group. Phosphonium salts are widely used in organic synthesis, particularly in the Wittig reaction, which is a method for converting carbonyl compounds into alkenes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of phosphonium, (2,2-diethoxyethenyl)triphenyl-, typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with (2,2-diethoxyethenyl) chloride under mild conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of phosphonium salts often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, (2,2-diethoxyethenyl)triphenyl-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The (2,2-diethoxyethenyl) group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: The major product is triphenylphosphine oxide.
Reduction: The major product is triphenylphosphine.
Substitution: The major products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Phosphonium, (2,2-diethoxyethenyl)triphenyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction to synthesize alkenes from carbonyl compounds.
Biology: Phosphonium salts are used as probes for studying biological membranes due to their ability to interact with lipid bilayers.
Medicine: Some phosphonium compounds have shown potential as anticancer agents due to their ability to target mitochondria in cancer cells.
Industry: Phosphonium salts are used as phase transfer catalysts in various industrial processes.
Mécanisme D'action
The mechanism of action of phosphonium, (2,2-diethoxyethenyl)triphenyl-, in the Wittig reaction involves the formation of a phosphonium ylide. The ylide reacts with a carbonyl compound to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane. The oxaphosphetane decomposes to form the desired alkene and triphenylphosphine oxide . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed that the compound interacts with mitochondrial membranes, leading to the disruption of mitochondrial function in cancer cells .
Comparaison Avec Des Composés Similaires
Phosphonium, (2,2-diethoxyethenyl)triphenyl-, can be compared with other phosphonium salts such as:
Triphenylphosphonium bromide: Similar in structure but with a bromide counterion.
Methyltriphenylphosphonium iodide: Contains a methyl group instead of the (2,2-diethoxyethenyl) group.
Ethyltriphenylphosphonium chloride: Contains an ethyl group instead of the (2,2-diethoxyethenyl) group.
The uniqueness of phosphonium, (2,2-diethoxyethenyl)triphenyl-, lies in its specific functional group, which imparts distinct reactivity and applications compared to other phosphonium salts .
Propriétés
Numéro CAS |
47522-11-2 |
|---|---|
Formule moléculaire |
C24H26O2P+ |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
2,2-diethoxyethenyl(triphenyl)phosphanium |
InChI |
InChI=1S/C24H26O2P/c1-3-25-24(26-4-2)20-27(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-20H,3-4H2,1-2H3/q+1 |
Clé InChI |
PQMMIHKBEZKSQH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















